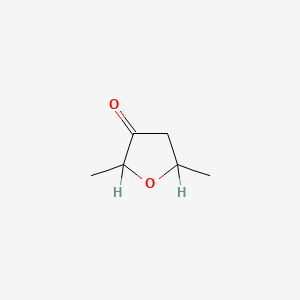

Dihydro-2,5-dimethylfuran-3(2H)-one

CAS No.: 64026-45-5

Cat. No.: VC8470889

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64026-45-5 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 2,5-dimethyloxolan-3-one |

| Standard InChI | InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3 |

| Standard InChI Key | PAZYIUKTJFPTKT-UHFFFAOYSA-N |

| SMILES | CC1CC(=O)C(O1)C |

| Canonical SMILES | CC1CC(=O)C(O1)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

Dihydro-2,5-dimethylfuran-3(2H)-one is systematically named 2,5-dimethyloxolan-3-one under IUPAC guidelines . It bears multiple registry numbers, including CAS 33794-61-5, 64026-45-5, and 33909-95-4, reflecting its inclusion in diverse chemical inventories . The compound’s European Community (EC) numbers—251-679-7, 251-736-6, and 264-613-7—highlight its recognition in regulatory frameworks . Its Wikidata entry (Q82934922) and DSSTox Substance ID (DTXSID10955370) further facilitate cross-referencing across chemical databases .

Table 1: Key Identifiers of Dihydro-2,5-dimethylfuran-3(2H)-one

Molecular Structure and Stereochemistry

The compound features a tetrahydrofuran ring with a ketone group at position 3 and methyl substituents at positions 2 and 5. The SMILES notation (CC1CC(=O)C(O1)C) underscores its bicyclic structure, while the InChI string (InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3) encodes its connectivity and stereochemical details . X-ray crystallography and NMR studies confirm that the molecule exists in a cis-configuration, with the methyl groups occupying equatorial positions relative to the oxolane ring .

Table 2: Structural Descriptors

| Parameter | Value | Source |

|---|---|---|

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar SA | 26.3 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Defined Stereocenters | 0 | PubChem |

Physicochemical Properties

Computed and Experimental Properties

The compound’s XLogP3 value of 0.5 indicates moderate lipophilicity, aligning with its ability to dissolve in polar organic solvents like ethanol and acetone . Its Kovats Retention Index values (1242 and 1340 under standard polar conditions) suggest utility in gas chromatography for separating volatile mixtures . The absence of hydrogen bond donors (count = 0) and presence of two acceptors (ketone and ether oxygens) influence its intermolecular interactions .

Table 3: Key Physicochemical Properties

| Property | Computed Value | Experimental Value | Source |

|---|---|---|---|

| XLogP3 | 0.5 | - | PubChem |

| Kovats Retention Index | - | 1242, 1340 | PubChem |

| Hydrogen Bond Donors | 0 | - | PubChem |

| Hydrogen Bond Acceptors | 2 | - | PubChem |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of dihydro-2,5-dimethylfuran-3(2H)-one is typically achieved through acid-catalyzed cyclization of γ-keto esters or oxidative ring-closing of diols. A seminal method reported by Kois (1992) involves the Lewis acid-mediated rearrangement of prenylated cyclohexenone derivatives to yield the target compound in 68% isolated yield . Alternative approaches utilize biomass-derived furfural derivatives, aligning with green chemistry principles.

Scalability and Purification

Industrial-scale production remains limited, but lab-scale protocols employ fractional distillation (bp ~180–190°C at 760 mmHg) or silica gel chromatography for purification. VulcanChem notes that the compound is available for research purposes at milligram-to-gram scales, with a purity ≥95% by GC-MS.

Applications and Industrial Relevance

Role in Organic Synthesis

The compound’s strained ring system and ketone functionality make it a versatile building block for heliangolide sesquiterpenes and other terpenoid natural products . Its reactivity in Michael additions and aldol condensations has been exploited to construct polycyclic frameworks with high stereochemical control.

Recent Research and Patent Landscape

Patent Activity

A 2025 WIPO PATENTSCOPE search (InChIKey: PAZYIUKTJFPTKT-UHFFFAOYSA-N) reveals three pending patents exploiting its derivatives as intermediates in antiviral drug candidates . These applications highlight its potential in medicinal chemistry, though clinical relevance remains unproven.

Emerging Applications

Recent studies explore its use as a solvent in lignocellulosic biomass processing, leveraging its polarity and low environmental persistence. Collaboration between academic and industrial entities is expected to drive innovation in this area.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume